Thiamet-G -

Thiamet-G

Catalog Number: EVT-284266
CAS Number:
Molecular Formula: C9H16N2O4S
Molecular Weight: 248.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thiamet-G is a potent, selective, and stable inhibitor of O-GlcNAcase (OGA), a glycoside hydrolase enzyme. [] It is frequently employed in scientific research to investigate the role of O-linked β-N-acetylglucosamine (O-GlcNAc) modification (O-GlcNAcylation) in various biological processes.

Source and Classification

Thiamet-G was first described in a study published in Nature Chemical Biology in 2008, where it was identified as a mechanism-inspired inhibitor of O-GlcNAcase with a competitive inhibition constant (Ki) of approximately 21 nM against human O-GlcNAcase. The compound's ability to increase cellular O-GlcNAc levels has made it a valuable tool in studying the biological functions of O-GlcNAcylation, particularly in the context of Alzheimer's disease and other tauopathies .

Synthesis Analysis

The synthesis of Thiamet-G involves several steps that typically begin with the formation of a key intermediate through the reaction of appropriate starting materials. Although specific synthetic routes can vary, the following general method is often employed:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various organic transformations.
  2. Key Reactions: Key reactions may include:
    • Nucleophilic substitutions to form the desired glycosyl linkages.
    • Protecting group strategies to ensure selectivity during the synthesis.
  3. Purification: The final product is purified using techniques such as column chromatography to isolate Thiamet-G from byproducts.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purity during synthesis. For instance, reactions are often conducted under inert atmospheres to prevent degradation.

Molecular Structure Analysis

Thiamet-G has a complex molecular structure characterized by its specific arrangement of atoms which facilitates its interaction with O-GlcNAcase. The molecular formula is C12_{12}H15_{15}N3_{3}O5_{5}, and its structure can be represented as follows:

  • Core Structure: It contains a bicyclic structure that is essential for its inhibitory activity.
  • Functional Groups: The presence of hydroxyl groups and amine functionalities contributes to its binding affinity to the active site of O-GlcNAcase.

The three-dimensional conformation plays a significant role in its selectivity and potency as an inhibitor, allowing it to fit snugly into the enzyme's active site.

Chemical Reactions Analysis

Thiamet-G primarily acts as an inhibitor of O-GlcNAcase through competitive inhibition. This means it competes with the natural substrate for binding to the enzyme's active site. Key reactions involving Thiamet-G include:

  1. Inhibition Reaction: Inhibition occurs when Thiamet-G binds to O-GlcNAcase, preventing it from hydrolyzing O-GlcNAc from target proteins.
  2. Cellular Impact: In vitro studies have shown that treatment with Thiamet-G leads to increased levels of O-GlcNAcylation on proteins such as Tau, which is implicated in neurodegenerative diseases .
Mechanism of Action

The mechanism by which Thiamet-G exerts its effects involves:

  1. Competitive Inhibition: Thiamet-G binds reversibly to the active site of O-GlcNAcase, thereby blocking access to the substrate (UDP-N-acetylglucosamine).
  2. Increased O-GlcNAc Levels: By inhibiting O-GlcNAcase, Thiamet-G leads to an accumulation of O-GlcNAc on serine and threonine residues of proteins, which can influence various cellular signaling pathways and protein functions .
  3. Impact on Disease Models: In animal models, such as transgenic mice expressing tau pathology, Thiamet-G has been shown to reduce tau phosphorylation levels and improve cognitive function .
Physical and Chemical Properties Analysis

Thiamet-G exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 273.26 g/mol.
  • Solubility: It is soluble in dimethyl sulfoxide at concentrations greater than 12.4 mg/mL.
  • Stability: Thiamet-G is stable in aqueous solutions over extended periods, making it suitable for biological assays .
Applications

Thiamet-G has several scientific applications:

  1. Neurodegenerative Disease Research: It is primarily used in studies related to Alzheimer's disease due to its ability to modulate protein glycosylation patterns.
  2. Cancer Studies: Research indicates that Thiamet-G may sensitize cancer cells to chemotherapy agents like paclitaxel by altering glycosylation states .
  3. Basic Research Tool: As a selective inhibitor of O-GlcNAcase, it serves as a valuable tool for investigating the role of O-GlcNAcylation in various cellular processes.
Mechanistic Insights into O-GlcNAcase Inhibition

Structural Basis of Thiamet-G Binding to O-GlcNAcase

Thiamet-G (TMG) is a transition-state mimetic inhibitor that exploits the catalytic mechanism of O-GlcNAcase (OGA). OGA hydrolyzes β-N-acetylglucosamine (O-GlcNAc) from serine/threonine residues via a substrate-assisted mechanism involving an oxazoline intermediate. TMG mimics this high-energy intermediate, enabling tight binding to the enzyme’s active site [1] [5].

Key structural features of TMG-OGA interaction include:

  • Catalytic residue coordination: TMG forms hydrogen bonds with catalytic residues ASP174 and ASP175 in human OGA, which polarize the substrate’s 2-acetamido group during hydrolysis [1].
  • Hydrophobic subpocket occupancy: The thiazoline ring of TMG occupies a hydrophobic groove adjacent to the catalytic site (residues TYR69, TYR286, VAL254–255), enhancing binding affinity [1] [6].
  • Steric constraints: TMG’s sugar moiety (glucose-configured thiazoline) fits the steric constraints of the GH84 catalytic domain, while its 2-N-acetyl group directly coordinates the catalytic aspartates [5].

Structural limitations: TMG’s high polarity (cLogP = −1.2) restricts blood-brain barrier (BBB) permeability, a drawback addressed in later-generation inhibitors like MK-8719 (Ki = 7.9 nM, improved lipophilicity) [1] [6].

Table 1: Structural Features of Thiamet-G Bound to O-GlcNAcase

Binding ElementInteraction TypeFunctional Consequence
Catalytic ASP174/ASP175Hydrogen bondingMimics oxazoline transition state
Hydrophobic groove (TYR286)Van der Waals forcesEnhances binding affinity and selectivity
2-N-acetyl groupNucleophile coordinationBlocks catalytic hydrolysis
Glucose-configured coreSteric complementarityPrevents binding to distantly related enzymes

Kinetic Analysis of Competitive Inhibition and Selectivity Profiles

TMG acts as a competitive inhibitor with a Ki of 20–21 nM against human OGA, making it one of the most potent inhibitors in its class [1] [3]. Kinetic studies reveal:

  • Time-dependent inhibition: TMG exhibits slow-binding kinetics, with a residence time >6 hours in cellular assays, enabling sustained O-GlcNAc elevation [1] [9].
  • Selectivity profiling: TMG shows >1,000-fold selectivity over human lysosomal β-hexosaminidases (HEXA/HEXB, Ki > 50 μM), avoiding the off-target effects seen with early inhibitors like PUGNAc (causes Tay-Sachs-like pathology) [1] [3].
  • Dose-response relationships: PET studies with [11C]BIO-1819578 confirm dose-dependent OGA occupancy in primates, with 10 mg/kg TMG achieving >90% target engagement [9].

Species-specific variations: Bacterial homologs (e.g., Clostridium perfringens OGA) exhibit 100-fold lower sensitivity to TMG due to divergent active-site residues [1] [5].

Table 2: Kinetic Parameters of Thiamet-G Against OGA Isoforms

Enzyme SourceKi (nM)Selectivity vs. HEXA/BKey Off-Targets
Human OGA20–21>1,000-foldNone identified
Mouse OGA24Similar to humanNone identified
C. perfringens OGA2,100Not applicableBacterial GH84 enzymes

Modulation of O-GlcNAc Cycling Dynamics in Cellular Systems

TMG disrupts O-GlcNAc cycling by blocking O-GlcNAc hydrolysis, leading to rapid accumulation of O-GlcNAcylated proteins. Key cellular effects include:

  • Transcription factor regulation: Quantitative proteomics in MCF7 cells shows TMG (50 μM) enhances DNA binding of 146 transcription factors (e.g., FOXA1, FOXC1) by increasing their O-GlcNAcylation, directly linking TMG to transcriptional reprogramming [2] [7].
  • Tauopathy mitigation: In neuronal models, TMG (1–10 μM) elevates O-GlcNAcylated tau within 6 hours, reducing tau hyperphosphorylation at pathological sites (e.g., Thr231, Ser396) by >40% [1] [6].
  • Metabolic feedback: Acute TMG treatment (3 hours) upregulates genes involved in mitochondrial function and energy metabolism (Prkab2 encoding AMPK subunit), while chronic exposure (7 days) downregulates these pathways, indicating adaptive responses [4].

Temporal dynamics: O-GlcNAc levels peak within 2–4 hours post-TMG treatment but return to baseline by 24 hours due to compensatory OGT downregulation [2] [4].

Table 3: Cellular Targets of Thiamet-G-Induced O-GlcNAcylation

Protein CategoryExample ProteinsFunctional Outcome
Transcription factorsFOXA1, FOXC1, NFATc1Enhanced DNA binding; altered gene expression
Tau isoformsPhosphorylated tau (Ser396)Reduced aggregation; neuroprotection
Kinase regulatorsAMPK (Prkab2 subunit)Metabolic reprogramming
Inflammatory mediatorsSTAT6M2-like macrophage polarization

Comparative Inhibition Mechanisms Across GH84 Family Enzymes

The GH84 family includes human OGA and bacterial homologs, which share structural similarities but exhibit distinct inhibition profiles:

  • Catalytic domain conservation: Human OGA and bacterial counterparts (e.g., Bacteroides thetaiotaomicron OGA) retain the catalytic Asp-Asp dyad, allowing TMG to inhibit both. However, bacterial enzymes lack the C-terminal histone acetyltransferase (HAT)-like domain, reducing TMG’s binding affinity due to the absence of allosteric regulatory sites [5] [10].
  • Subpocket divergence: Bacterial OGAs possess a larger hydrophobic subpocket near the active site, accommodating bulkier inhibitors. TMG’s compact structure exploits this less efficiently than bacterial-specific inhibitors like Nagstatin [1] [5].
  • Species-specific efficacy: Human OGA’s stalk region (residues 450–680) fine-tunes substrate access, and TMG’s selectivity is enhanced by interactions with residues unique to mammalian isoforms (e.g., TYR444) [5] [6].

Clinical implications: TMG’s selectivity for human OGA underpins its development for neurodegenerative diseases, while bacterial OGA inhibitors remain exploratory antimicrobial agents [1] [5].

Properties

Product Name

Thiamet-G

IUPAC Name

(3aR,5R,6S,7R,7aR)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol

Molecular Formula

C9H16N2O4S

Molecular Weight

248.30 g/mol

InChI

InChI=1S/C9H16N2O4S/c1-2-10-9-11-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,2-3H2,1H3,(H,10,11)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

PPAIMZHKIXDJRN-FMDGEEDCSA-N

SMILES

CCN=C1NC2C(C(C(OC2S1)CO)O)O

Solubility

Soluble in DMSO

Synonyms

Thiamet G; Thiamet-G;

Canonical SMILES

CCN=C1NC2C(C(C(OC2S1)CO)O)O

Isomeric SMILES

CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.